molecular formula C20H11ClN2OS B2698267 N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide CAS No. 536730-13-9

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide

Cat. No.: B2698267
CAS No.: 536730-13-9
M. Wt: 362.83
InChI Key: MXGDTRGSVGAKMH-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety and a 4-chlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of acenaphthoquinone, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 4-chlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole ring is known to participate in various biochemical pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzamide group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent compared to similar compounds.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGDTRGSVGAKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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